molecular formula C15H11NO5S B2740170 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde CAS No. 298217-25-1

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde

Cat. No. B2740170
CAS RN: 298217-25-1
M. Wt: 317.32
InChI Key: JZCRGAXBJPNVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde” is a chemical substance with the molecular formula C15H11NO5S . It has a molecular weight of 317.32 . This compound does not occur naturally in food .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole ring system with two S=O bonds at the 1-position . The benzothiazole ring is attached to a methoxybenzaldehyde group via an oxygen atom .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.42±0.1 g/cm3 and a predicted boiling point of 545.6±60.0 °C . The melting point and flash point are not available .

Scientific Research Applications

Catalytic Activity in Aldehyde Reduction

The catalytic activity of oxo-rhenium(V) complexes, incorporating heterocyclic ligands such as 2-(2-hydroxyphenyl)benzothiazole, has been explored in the reduction of aldehydes, yielding primary alcohols with good to excellent yields and chemoselectivity. This research highlights the potential of these complexes in catalyzing the reduction of various aldehydes, including those structurally related to 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde, offering insights into their reactivity and utility in synthetic chemistry (Bernando et al., 2015).

Encapsulation in Zeolite for Oxidation Catalysis

Research on the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y has demonstrated an efficient and reusable catalyst system for the oxidation of primary alcohols and hydrocarbons. The structural features of these complexes, particularly the presence of benzothiazole units, offer a parallel to the functionality seen in this compound, providing a basis for understanding the interaction of such compounds with metal centers and their potential applications in catalysis (Ghorbanloo & Alamooti, 2017).

Fluorescent Probing for Sulfur Dioxide

A study on 4-(Benzothiazol-2-yl)-3-hydroxybenzaldehyde as a ratiometric fluorescent probe has shown its effectiveness in the sensitive and selective detection of sulfur dioxide, with a fast response time. This research not only highlights the utility of benzothiazole derivatives in environmental and biological sensing but also opens up avenues for exploring compounds like this compound in similar applications, given their related chemical frameworks (Liu et al., 2015).

Synthesis and Antimicrobial Studies

New derivatives of benzimidazole, benzoxazole, and benzothiazole have been synthesized and screened for antimicrobial activity, showcasing the potential of benzothiazole and related compounds in developing new antimicrobial agents. Such studies provide a foundational understanding of how structural modifications, akin to those in this compound, can influence biological activity and chemical properties (Padalkar et al., 2014).

Electrochemical Applications and NADH Oxidation

The electrochemical behavior and catalytic activity of dihydroxybenzaldehyde derivatives toward NADH oxidation have been examined, highlighting the role of such compounds in electrochemical biosensors and catalysis. This area of research suggests potential electrochemical applications for compounds like this compound, especially in the context of biosensing and bioelectronic devices (Pariente et al., 1996).

properties

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5S/c1-20-13-8-10(9-17)6-7-12(13)21-15-11-4-2-3-5-14(11)22(18,19)16-15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCRGAXBJPNVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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